![molecular formula C14H17N3O4 B011461 Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 105251-49-8](/img/structure/B11461.png)
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate, also known as MDCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDCP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail. In
作用機序
The mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is not fully understood. However, it has been proposed that Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate acts as a chelating agent, binding to metal ions and forming complexes. The fluorescence of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is quenched upon binding to metal ions, allowing for the detection of metal ions in solution.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. However, it has been found to be non-toxic in vitro and in vivo studies. Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is its high selectivity for copper ions, making it useful in the detection of copper in biological and environmental samples. Additionally, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been found to be stable under various conditions, including in the presence of organic solvents and at high temperatures. However, one limitation of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is its low yield, which could limit its use in large-scale applications.
将来の方向性
There are several future directions for the research on Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. One direction is the development of more efficient synthesis methods to increase the yield of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. Another direction is the exploration of the potential applications of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate in other fields, such as catalysis and drug delivery. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate and its potential biochemical and physiological effects.
Conclusion
In conclusion, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is a pyrrole derivative that has potential applications in various fields of scientific research. Its high selectivity for copper ions makes it useful in the detection of copper in biological and environmental samples. The development of more efficient synthesis methods and further research on the potential applications and mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate could lead to new discoveries and advancements in various fields.
合成法
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been synthesized using different methods, including the reaction of 2,3-dihydrofuran with ethyl cyanoacetate, followed by the reaction with pyrrolidine-2-carboxylic acid. Another method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with pyrrolidine-2-carboxylic acid, followed by the reaction with potassium cyanide. The yield of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate using these methods ranges from 20-60%.
科学的研究の応用
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has potential applications in various fields of scientific research. One of the most promising applications is as a fluorescent probe for the detection of metal ions. Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been found to selectively detect copper ions in aqueous solutions. Additionally, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
特性
CAS番号 |
105251-49-8 |
|---|---|
製品名 |
Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate |
分子式 |
C14H17N3O4 |
分子量 |
291.3 g/mol |
IUPAC名 |
methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-20-13(18)11-5-3-9(16-11)8(7-15)10-4-6-12(17-10)14(19)21-2/h11-12,16H,3-6H2,1-2H3/b9-8+/t11-,12-/m0/s1 |
InChIキー |
HEMMGWQVSFWCAQ-OMJLJAAMSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC/C(=C(/C#N)\C2=N[C@@H](CC2)C(=O)OC)/N1 |
SMILES |
COC(=O)C1CCC(=C(C#N)C2=NC(CC2)C(=O)OC)N1 |
正規SMILES |
COC(=O)C1CCC(=C(C#N)C2=NC(CC2)C(=O)OC)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



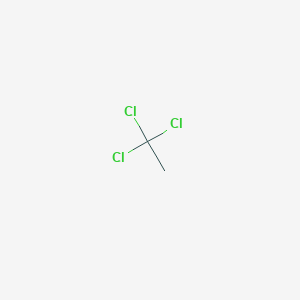
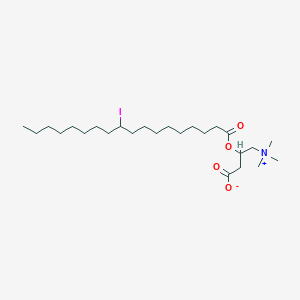
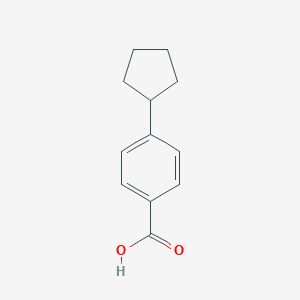
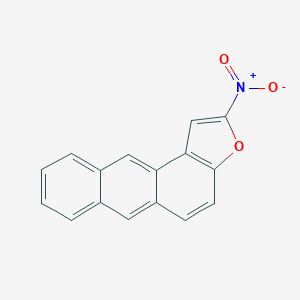
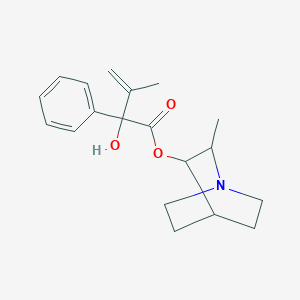
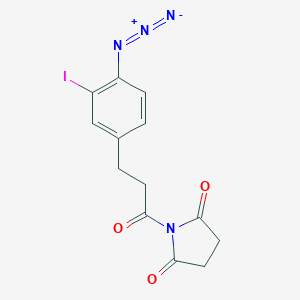
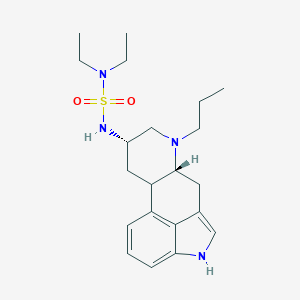
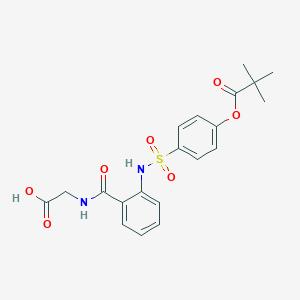
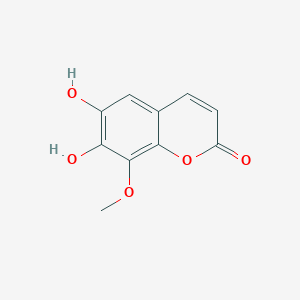
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)

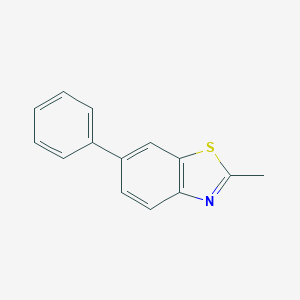
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
